
3,4-Bis(3,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Bis(3,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of two 3,4-dimethoxyphenyl groups attached to a pyrrole-2,5-dione core. It has been studied for its potential biological activities and its role in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(3,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione typically involves the reaction of 3,4-dimethoxybenzaldehyde with an appropriate amine and a dione precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Bis(3,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various reduced pyrrole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research has focused on its potential therapeutic applications, such as in the treatment of neurological disorders and cancer.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 3,4-Bis(3,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. For example, it may exert its effects by modulating enzyme activity, interacting with receptors, or influencing cellular signaling pathways. The exact mechanism can vary depending on the specific biological context and application.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Bis(3,4-dimethoxyphenyl)furan-2,5-dione: A similar compound with a furan ring instead of a pyrrole ring.
3,4-Bis(3,4-dimethoxyphenyl)methane: A compound with a methylene bridge instead of a pyrrole ring.
Uniqueness
3,4-Bis(3,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione is unique due to its specific chemical structure, which imparts distinct properties and potential applications. Its pyrrole-2,5-dione core differentiates it from other similar compounds and contributes to its unique reactivity and biological activity.
Propiedades
Número CAS |
653572-66-8 |
|---|---|
Fórmula molecular |
C20H19NO6 |
Peso molecular |
369.4 g/mol |
Nombre IUPAC |
3,4-bis(3,4-dimethoxyphenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C20H19NO6/c1-24-13-7-5-11(9-15(13)26-3)17-18(20(23)21-19(17)22)12-6-8-14(25-2)16(10-12)27-4/h5-10H,1-4H3,(H,21,22,23) |
Clave InChI |
HZJYSWGFUMRFAP-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C2=C(C(=O)NC2=O)C3=CC(=C(C=C3)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


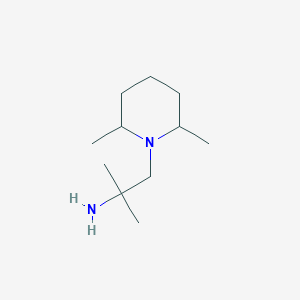
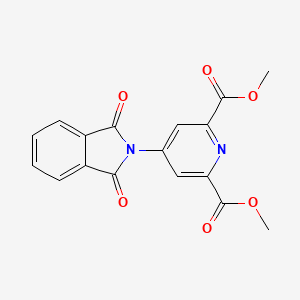
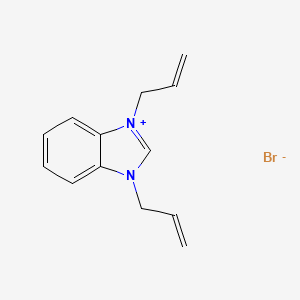
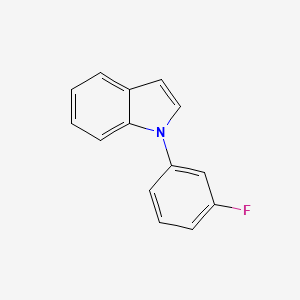
![4-{4-[(Propan-2-yl)oxy]benzene-1-sulfinyl}phenol](/img/structure/B12526914.png)
![(2Z)-2-(Ethylimino)-3-[(pyridin-2-yl)methyl]-1,3-thiazolidin-4-one](/img/structure/B12526916.png)
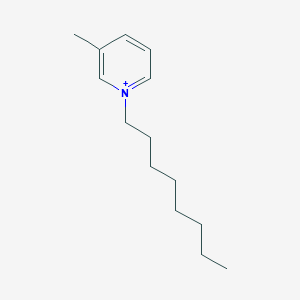
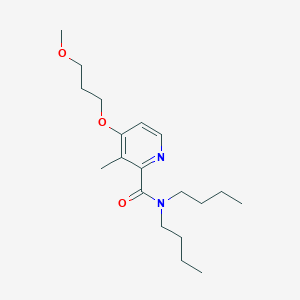
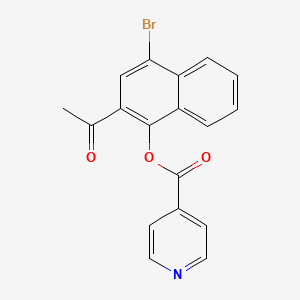
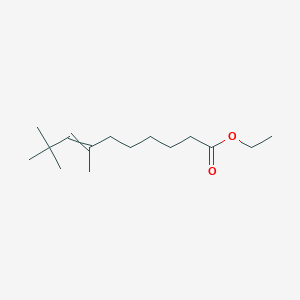
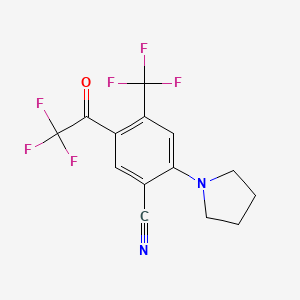
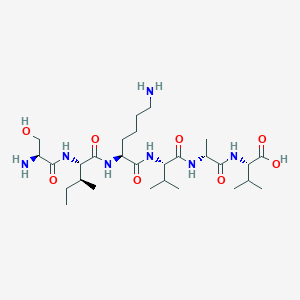
![3-{[2-(2H-Tetrazol-5-yl)propan-2-yl]amino}propane-1-sulfonic acid](/img/structure/B12526963.png)
![Methanone, (2,5-dimethyl-3-furanyl)[4-(trifluoromethyl)phenyl]-](/img/structure/B12526967.png)
